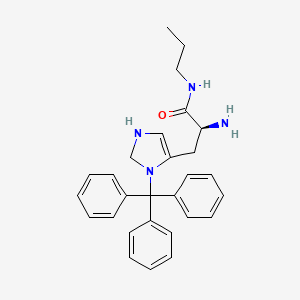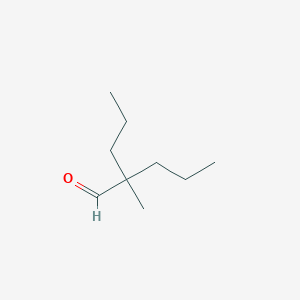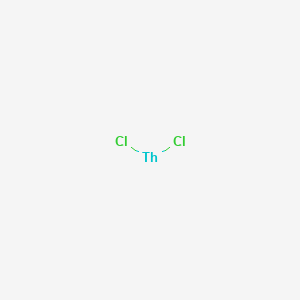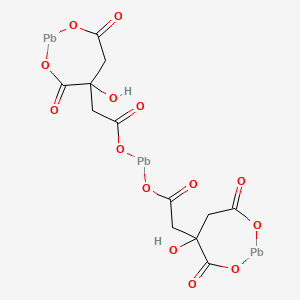
N-Trityl-L-histidine-propylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-L-histidine-propylamide: is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring of histidine, and a propylamide group attached to the carboxyl group. The molecular formula of this compound is C28H30N4O, and it has a molecular weight of 438.56 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-L-histidine-propylamide typically involves the protection of the histidine amino group with a trityl group. This is followed by the formation of the propylamide derivative. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The propylamide group is then formed by reacting the trityl-protected histidine with propylamine under appropriate conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: N-Trityl-L-histidine-propylamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trityl group can be removed by reduction using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane for trityl group removal.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine derivatives.
Substitution: Various substituted histidine derivatives.
Applications De Recherche Scientifique
Chemistry: N-Trityl-L-histidine-propylamide is used in peptide synthesis as a protected histidine derivative. It is also employed in the study of histidine-containing peptides and proteins .
Biology: In biological research, this compound is used to study the role of histidine in enzymatic reactions and protein interactions .
Medicine: this compound has potential therapeutic applications due to its ability to interact with histidine-binding proteins and enzymes .
Industry: In the industrial sector, it is used in the synthesis of histidine-containing peptides for various applications, including drug development and biochemical research .
Mécanisme D'action
The mechanism of action of N-Trityl-L-histidine-propylamide involves its interaction with histidine-binding proteins and enzymes. The trityl group provides steric protection, allowing selective reactions at other functional groups. The propylamide group enhances the compound’s stability and solubility .
Molecular Targets and Pathways:
Histidine-binding proteins: The compound interacts with proteins that have histidine residues, affecting their function.
Enzymatic pathways: It can inhibit or activate enzymes that utilize histidine as a substrate or cofactor.
Comparaison Avec Des Composés Similaires
N-Trityl-L-histidine: Similar structure but lacks the propylamide group.
N-Trityl-L-histidine-methylamide: Similar structure with a methylamide group instead of a propylamide group.
Uniqueness: N-Trityl-L-histidine-propylamide is unique due to its combination of the trityl protective group and the propylamide group, which provides enhanced stability and solubility compared to other histidine derivatives .
Propriétés
Formule moléculaire |
C28H32N4O |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-propyl-3-(3-trityl-1,2-dihydroimidazol-4-yl)propanamide |
InChI |
InChI=1S/C28H32N4O/c1-2-18-31-27(33)26(29)19-25-20-30-21-32(25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20,26,30H,2,18-19,21,29H2,1H3,(H,31,33)/t26-/m0/s1 |
Clé InChI |
CMUSKMUREGLDGT-SANMLTNESA-N |
SMILES isomérique |
CCCNC(=O)[C@H](CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
SMILES canonique |
CCCNC(=O)C(CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)



![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
